molecular formula C13H17NO2 B14842073 4-Cyclopropoxy-3-isopropylbenzamide

4-Cyclopropoxy-3-isopropylbenzamide

Cat. No.: B14842073
M. Wt: 219.28 g/mol
InChI Key: OOCOYKBWQFCSOE-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-isopropylbenzamide is an organic compound characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-isopropylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of an appropriate benzoyl chloride with ammonia or an amine.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where isopropyl chloride reacts with the benzamide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclopropoxylation: The final step involves the introduction of the cyclopropoxy group. This can be achieved through the reaction of the benzamide with cyclopropyl alcohol in the presence of a suitable dehydrating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the cyclopropoxy or isopropyl groups.

Scientific Research Applications

4-Cyclopropoxy-3-isopropylbenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Cyclopropoxy-3-isopropylbenzamide can be compared with other similar compounds, such as:

    4-Cyclopropoxy-3-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.

    4-Cyclopropoxy-3-ethylbenzamide: Similar structure but with an ethyl group instead of an isopropyl group.

    4-Cyclopropoxy-3-propylbenzamide: Similar structure but with a propyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-cyclopropyloxy-3-propan-2-ylbenzamide

InChI

InChI=1S/C13H17NO2/c1-8(2)11-7-9(13(14)15)3-6-12(11)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H2,14,15)

InChI Key

OOCOYKBWQFCSOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N)OC2CC2

Origin of Product

United States

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